molecular formula C20H20O6 B8261643 Xanthoxylol CAS No. 54983-95-8

Xanthoxylol

Cat. No.: B8261643
CAS No.: 54983-95-8
M. Wt: 356.4 g/mol
InChI Key: VBIRCRCPHNUJAS-VPCNSNALSA-N
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Description

Xanthoxylol is a lignan compound with the molecular formula C20H20O6, naturally present in various plant species, particularly within the Rutaceae family, such as Zanthoxylum piperitum . It belongs to the class of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans, and its specific stereostructure has been confirmed through scientific analysis . This compound is of significant interest in phytochemical research for its role as a secondary plant metabolite. This compound is primarily isolated for use in standardizing plant extracts and in pharmacological investigations. Research into the genus Zanthoxylum L., from which this compound is derived, has indicated that extracts rich in compounds like this compound possess a wide spectrum of reported biological activities. These include potential anti-inflammatory, antioxidant, and anti-infectious properties, making such extracts a valuable target for studying mechanisms of action related to human health . Scientists utilize this compound as a reference standard in chromatographic analysis and as a building block in synthetic chemistry for further structural elaboration. This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. Please handle all chemical compounds with appropriate care and in accordance with relevant safety protocols.

Properties

CAS No.

54983-95-8

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(3S,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol

InChI

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20-/m1/s1

InChI Key

VBIRCRCPHNUJAS-VPCNSNALSA-N

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

melting_point

140 - 142 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Key Reaction Steps and Intermediate Formation

The Mn(III)-mediated oxidative cyclization of acetoacetate derivatives serves as a foundational step in xanthoxylol synthesis. For instance, acetoacetate 11 undergoes Mn(III)-catalyzed cyclization to form 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one (12 ) with exceptional diastereocontrol (d.r. 22:1). This intermediate features an activated cyclopropane ring, which is subsequently opened via Lewis acid catalysis (e.g., BF3_3\cdotOEt2_2) using benzylic alcohols to yield α-acetyl-γ-butyrolactones (16 , 18–20 ).

Diazo-Transfer and C–H Insertion

The α-acetyl-γ-butyrolactones undergo diazo-transfer reactions with in situ-generated triflyl azide (TfN3_3) to produce α-diazo-γ-butyrolactones (22–25 ). These diazo compounds undergo rhodium(II)-catalyzed C–H insertion, achieving the stereoselective formation of the endo,exo-furofuranone core. The final step affords this compound (26–29 ) in overall yields of 41–48% from 1-phenylallyl alcohol (±)-10 .

Table 1: Key Parameters for Mn(III)-Rh(II) Synthesis

IntermediateReaction ConditionsYield (%)Diastereomeric Ratio
11 → 12 Mn(III), CH2_2Cl2_2, 0°C to RT8522:1
12 → 16 BF3_3\cdotOEt2_2, PhCH2_2OH78
22 → 26 Rh2_2(OAc)4_4, CH2_2Cl2_290>20:1

Four-Carbon Synthon Approach with Lewis Acid Catalysis

Regiospecific Anion Production

A four-carbon synthon (6 ) enables regiospecific anion generation, facilitating the stepwise assembly of 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes. Starting from 1-methylthio-3,7-dioxabicyclo[3.3.0]octanes (14b–c ), Lewis acid-catalyzed reduction (e.g., Et3_3SiH/BF3_3\cdotOEt2_2) yields methyl this compound alongside methyl piperitol and pluviatilol in a 2:1:1 ratio.

Stereochemical Outcomes

The methylthio group acts as a stereocontrol element, directing equatorial–axial isomer formation. Equilibration during reduction favors methyl this compound under kinetic conditions, while thermodynamic control shifts the ratio toward methyl pluviatilol.

Table 2: Product Distribution in Four-Carbon Synthon Method

Starting MaterialConditionsMethyl this compound (%)Methyl Piperitol (%)Methyl Pluviatilol (%)
14b Et3_3SiH/BF3_3\cdotOEt2_2255025

Radical Cyclization Using Titanium(III) Chloride

Epoxy Olefin Substrates

Titanium(III)-mediated radical cyclization of epoxy olefins (4a–g ) generates tetrahydrofuran intermediates, which are subsequently hydrogenolyzed to yield this compound. For example, epoxy ether 4a undergoes cyclization with bis(cyclopentadienyl)titanium(III) chloride (Cp2_2TiCl) to form a tetrahydrofuran lignan, which is debenzylated via hydrogenolysis.

Advantages and Limitations

This method achieves moderate yields (40–60%) but requires stoichiometric titanium reagents, complicating large-scale synthesis. However, it offers access to diverse lignan scaffolds through variations in epoxy olefin substitution.

Asymmetric Synthesis from Enantiomerically Enriched Alcohols

Chiral Starting Materials

Enantiomerically enriched 1-arylallyl alcohol (S )-31 serves as a precursor for asymmetric this compound synthesis. Mn(III)-mediated cyclization of (S )-31 derivatives ensures retention of stereochemistry, enabling the synthesis of (+)-xanthoxylol with >98% enantiomeric excess (ee).

Catalytic Asymmetric Epoxidation

Katsuki–Sharpless epoxidation of divinyl carbinol intermediates introduces chiral centers, which are elaborated into the benzo[c]oxepine core of this compound. This approach highlights the versatility of asymmetric catalysis in lignan synthesis.

Table 3: Asymmetric Synthesis Parameters

StepCatalystee (%)Yield (%)
EpoxidationTi(OiPr)4_4/(R)-BINOL9582
Cyclopropane OpeningBF3_3\cdotOEt2_278

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

The Mn(III)-Rh(II) method offers superior diastereocontrol (d.r. >20:1) and moderate yields (41–48%), whereas the titanium-mediated radical approach provides broader scaffold diversity at the cost of efficiency. Asymmetric synthesis achieves high enantiopurity but requires chiral starting materials, increasing complexity.

Practical Considerations

  • Scalability : Mn(III)-Rh(II) and four-carbon synthon methods are amenable to scale-up due to catalytic metal usage.

  • Green Chemistry : Titanium-mediated reactions generate stoichiometric metal waste, necessitating post-remediation .

Chemical Reactions Analysis

Types of Reactions: Xanthoxylol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Chemical Applications

Synthesis Precursor
Xanthoxylol serves as a precursor for the synthesis of other bioactive lignans. Its structural features make it an ideal model compound for studying lignan biosynthesis pathways, allowing researchers to explore the formation and modification of lignans in various plant species.

Biological Applications

Cytotoxicity Against Cancer Cells
this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values reported at 9.15 μM and 13.95 μM, respectively . This efficacy is attributed to its ability to induce apoptosis through the activation of caspases and disruption of mitochondrial function .

Mechanisms of Action

  • Cytotoxicity: Induces apoptosis in cancer cells.
  • Anti-inflammatory Properties: Inhibits pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
  • Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

Medical Applications

Potential Anticancer Drug Development
Due to its cytotoxic properties, this compound is being investigated as a potential candidate for anticancer drug development. Its efficacy surpasses that of traditional chemotherapeutic agents like 5-fluorouracil, indicating a need for further exploration into its therapeutic potential against various cancers .

Industrial Applications

Natural Pesticides and Cosmetic Formulations
this compound is utilized in developing natural pesticides due to its antimicrobial properties. Additionally, it is incorporated into cosmetic formulations as a bioactive ingredient, leveraging its anti-inflammatory and skin-protective effects.

Data Table: Summary of this compound's Applications

Application AreaDescriptionReferences
ChemistryPrecursor for bioactive lignan synthesis; model for lignan biosynthesis
BiologyCytotoxicity against cancer cells (IC50: 9.15 μM in MCF-7)
MedicalPotential anticancer drug; anti-inflammatory and antimicrobial properties
IndustryDevelopment of natural pesticides; cosmetic ingredient

Case Studies

  • Cytotoxicity Study on Breast Cancer Cells
    A study conducted on MCF-7 and MDA-MB-231 cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The findings highlighted its potential as an effective treatment for breast cancer, warranting further investigation into its mechanisms and efficacy compared to existing treatments .
  • Antimicrobial Properties Assessment
    Research evaluating this compound's antimicrobial activity found it effective against various bacterial strains, reinforcing its application in natural pesticide development. The compound's ability to disrupt microbial membranes was particularly noted as a key mechanism behind its antimicrobial effects .

Comparison with Similar Compounds

Pluviatilol and Methyl Pluviatilol

  • Structural Features : Pluviatilol and its methyl derivative share the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan skeleton with xanthoxylol. However, their stereochemistry at C-7' differs, as revised by Pelter et al. (1976) .
  • Sources : Found in Asarum sieboldii and related species .
  • Bioactivity : While this compound demonstrates potent cytotoxicity, pluviatilol derivatives are less studied in pharmacological contexts. Structural revisions suggest stereochemical variations may influence activity .

Sesamin and Asarinin

  • Structural Features: Both are C-7' stereoisomeric furanolignans with two benzodioxole rings. Unlike this compound, they lack the phenolic methoxy group .
  • Sources : Common in Zanthoxylum species .
  • Bioactivity: Sesamin and asarinin show weaker cytotoxicity (IC50 > 50 μM in MCF-7 cells) compared to this compound, highlighting the role of the phenolic moiety in enhancing activity .

(+)-Pinoresinol Derivatives

  • Structural Features: (+)-Pinoresinol di-O-β-D-glucopyranoside (C32H42O16) is a glycosylated lignan, differing from this compound in its glucose substitutions and larger molecular weight .
  • Sources : Isolated from Eleutherococcus sessiliflorus roots .
  • Bioactivity: Glycosylation may improve solubility but reduce membrane permeability compared to non-glycosylated this compound .

Taiwanins (Taiwanin E and C)

  • Structural Features: Taiwanin E (C20H12O7) and Taiwanin C (C20H12O6) are dibenzo-γ-lactones, contrasting with this compound’s furanoid lignan structure .
  • Sources : Found in Eleutherococcus sessiliflorus roots .
  • Bioactivity: Limited data exist, but their lactone structure may confer distinct mechanisms of action compared to this compound’s furan system .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Structural Features Sources Key Bioactivities
This compound C20H20O6 356.40 Bicyclic furan, methoxy-phenol, benzodioxole Asarum sieboldii, Zanthoxylum spp. Cytotoxic (IC50: 9.15–13.95 μM)
Pluviatilol C20H20O6 356.40 Stereochemical variation at C-7' Asarum sieboldii Understudied
Sesamin C20H18O6 354.35 Dual benzodioxole, lacks phenolic group Zanthoxylum spp. Weak cytotoxicity (IC50 > 50 μM)
(+)-Pinoresinol di-O-β-D-glucopyranoside C32H42O16 682.25 Glycosylated, larger structure Eleutherococcus sessiliflorus Improved solubility, reduced permeability
Taiwanin E C20H12O7 364.06 Dibenzo-γ-lactone Eleutherococcus sessiliflorus Not well characterized

Key Research Findings

  • Structural-Activity Relationship (SAR): this compound’s methoxy-phenol group enhances cytotoxicity compared to sesamin and asarinin, which lack this moiety . Stereochemical differences in pluviatilol derivatives may explain their reduced bioactivity .
  • Pharmacological Potential: this compound’s IC50 values against breast cancer cells surpass those of 5-fluorouracil, underscoring its therapeutic promise .
  • Natural Distribution: Co-occurrence with Taiwanins and pinoresinol derivatives in Eleutherococcus sessiliflorus suggests evolutionary conservation of lignan biosynthesis pathways .

Q & A

Q. What are the primary natural sources of Xanthoxylol, and what methodological approaches are used for its extraction and identification?

this compound is a furanoid lignan found in plants such as Asarum sieboldii, Zanthoxylum piperitum, and Justicia orbiculata . Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., column chromatography or HPLC). Identification relies on spectroscopic techniques such as NMR and mass spectrometry (MS), with fragmentation patterns (e.g., m/z 369.13 and 319.10 in MS²) aiding structural confirmation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and stereochemical properties?

Key techniques include:

  • NMR : Assigns proton and carbon environments (e.g., distinguishing stereoisomers like sesamin and asarinin) .
  • LC-HRMS/MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 387.14) and fragment patterns .
  • GC-MS : Used for volatile derivatives, particularly in pharmacokinetic studies . Stereochemical analysis often requires X-ray crystallography or comparative studies with known standards .

Advanced Research Questions

Q. How does this compound exhibit cytotoxicity in breast cancer cells, and what experimental models validate its efficacy?

this compound demonstrates dose-dependent cytotoxicity in MCF-7 (IC₅₀: 9.15 µM) and MDA-MB-231 (IC₅₀: 13.95 µM) cells via MTT assays . Mechanisms include apoptosis induction via caspase-3/8/9 activation and disruption of mitochondrial membrane potential . Comparative studies with 5-fluorouracil (IC₅₀: >20 µM) highlight its superior potency, though cell-line-specific variations (e.g., estrogen receptor status in MCF-7) require careful interpretation .

Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Synthesis hurdles include:

  • Low yields : Due to complex stereochemistry (e.g., bicyclic furan systems) .
  • Stereochemical control : Use of chiral catalysts or enzymatic resolution to manage diastereomers . Optimization strategies involve solvent polarity adjustments (e.g., DMF for intermediates) and temperature control (e.g., 60°C for cyclization) .

Q. How do pharmacokinetic properties of this compound influence its bioavailability, and what models assess its absorption and metabolism?

Nasal administration bypasses first-pass metabolism, enabling detection in plasma and cerebrospinal fluid via LC-HRMS . Key parameters:

  • Plasma half-life : Determined using non-compartmental analysis.
  • Metabolite profiling : Identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) . In vitro models (e.g., Caco-2 cells) assess intestinal permeability, while in vivo studies in rabbits track biodistribution .

Q. How can researchers reconcile discrepancies in cytotoxic data for this compound across different studies?

Discrepancies arise from:

  • Cell-line heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) .
  • Assay variability : MTT vs. resazurin-based assays may yield differing IC₅₀ values . Mitigation involves standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validating with orthogonal assays (e.g., flow cytometry for apoptosis) .

Methodological Recommendations

  • For cytotoxicity studies : Use ≥3 biological replicates and include 5-fluorouracil as a positive control .
  • For structural elucidation : Combine 2D-NMR (e.g., HSQC, HMBC) with high-resolution MS to resolve stereochemical ambiguities .
  • For pharmacokinetics : Employ stable isotope-labeled analogs as internal standards in LC-HRMS .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthoxylol
Reactant of Route 2
Xanthoxylol

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